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Abstract

8-Methoxy-3-methylquinoline is a heterocyclic aromatic organic compound belonging to the
quinoline family. While specific research on this particular molecule is limited, its structural
analogs have garnered significant attention in medicinal chemistry due to their potential as
antimicrobial and antitumor agents. This technical guide provides a comprehensive overview of
8-Methoxy-3-methylquinoline, including its chemical identity, and explores the synthesis,
biological activities, and mechanisms of action of closely related compounds to infer its
potential therapeutic applications. This document aims to serve as a foundational resource for
researchers interested in the further investigation and development of novel quinoline-based
therapeutics.

Chemical Identity

A clear definition of the subject compound is crucial for research and development.
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Identifier Value Reference
IUPAC Name 8-methoxy-3-methylquinoline [1]

CAS Number 112955-06-3 [1]
Molecular Formula C11H11NO [1]
Molecular Weight 173.21 g/mol

CC1=CN=C2C(=C1)C=CC=C2
ocC

Canonical SMILES

Synthesis of Related Quinoline Derivatives

The synthesis of quinoline derivatives is a well-established area of organic chemistry. While a
specific, documented synthesis for 8-Methoxy-3-methylquinoline is not readily available in
the reviewed literature, the synthesis of structurally similar compounds, such as 2-chloro-8-
methoxy-3-methylquinoline, provides valuable insights into potential synthetic routes.

One common approach involves the use of aniline derivatives which undergo cyclization
reactions to form the quinoline core. For instance, a method for synthesizing substituted
quinolines involves the reaction of aniline derivatives with carbon tetrachloride and 1,3-
propanediol under argon at elevated temperatures, yielding the quinoline structure with high
efficiency.[2] Another strategy employs the Vilsmeier-Haack reaction to introduce an aldehyde
group at the 3-position of a quinoline precursor, which can then be reduced to a methyl group.

[2]

Biological Activity of Related Compounds

Research into the biological activities of 8-methoxyquinoline derivatives has primarily focused
on their potential as antimicrobial and anticancer agents.

Antimicrobial and Antitumor Properties

Derivatives of 8-methoxyquinoline have demonstrated notable biological activity. For example,
2-chloro-8-methoxy-3-methylquinoline has shown potential as both an antimicrobial and
antitumor compound.[2] Studies have indicated its efficacy against various bacterial strains and
cancer cell lines, positioning it as a promising lead compound for further drug development.[2]
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The mechanism of its antibacterial action is believed to involve the dual targeting of DNA
gyrase and topoisomerase |V, which are essential enzymes for bacterial DNA replication and
repair.[2]

Anticancer Activity and the PISBK/AKT/mTOR Signaling
Pathway

A significant body of research points to the role of the phosphatidylinositol 3-kinase
(PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway in
the anticancer effects of quinoline derivatives. This pathway is frequently overactive in various
cancers, including colorectal cancer.[3]

A structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC),
has been shown to exert its cytotoxic effects on colorectal cancer cells by inhibiting the
PIBK/AKT/mTOR pathway.[3][4][5] This inhibition leads to cell cycle arrest at the G2/M phase, a
decrease in mitochondrial membrane potential, and ultimately, apoptosis (programmed cell
death).[3][4][5]

Experimental Protocols for Related Compounds

To facilitate further research, this section details common experimental protocols used to
evaluate the biological activity of related quinoline derivatives.

Cytotoxicity Assays

A fundamental experiment to determine the anticancer potential of a compound is the
cytotoxicity assay.
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Parameter

Description

Cell Lines

Colorectal cancer cell lines (e.g., HCT116,
Caco-2) and a normal human intestinal epithelial

cell line (for toxicity comparison).[6]

Method

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) assay is

commonly used to assess cell viability.

Procedure

1. Seed cells in 96-well plates and allow them to
adhere. 2. Treat cells with varying
concentrations of the test compound for a
specified period (e.g., 48 hours).[6] 3. Add MTT
solution and incubate to allow for the formation
of formazan crystals. 4. Solubilize the formazan
crystals with a suitable solvent (e.g., DMSO). 5.
Measure the absorbance at a specific
wavelength (e.g., 570 nm) to determine cell

viability.

Endpoint

The half-maximal inhibitory concentration (ICso)
is calculated, representing the concentration of

the compound that inhibits cell growth by 50%.

Western Blot Analysis

Western blotting is a key technique to investigate the effect of a compound on specific protein

expression levels, such as those in the PISBK/AKT/mTOR pathway.
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Parameter Description

To determine the expression levels of key
proteins in the PIBK/AKT/mTOR signaling
pathway (e.g., PI3K, AKT, mTOR, and their
phosphorylated forms).

Objective

1. Treat cells with the test compound at various
concentrations. 2. Lyse the cells to extract total
proteins. 3. Separate the proteins by size using
SDS-PAGE (sodium dodecyl sulfate-
polyacrylamide gel electrophoresis). 4. Transfer
the separated proteins to a membrane (e.g.,
Procedure PVDF or nitrocellulose). 5. Block the membrane
to prevent non-specific antibody binding. 6.
Incubate the membrane with primary antibodies
specific to the target proteins. 7. Incubate with a
secondary antibody conjugated to an enzyme
(e.g., horseradish peroxidase - HRP). 8. Add a
chemiluminescent substrate and detect the

signal using an imaging system.[6]

The intensity of the bands corresponding to the
] target proteins is quantified and normalized to a
Analysis ] ]
loading control (e.g., B-actin or GAPDH) to

determine changes in protein expression.[6]

Visualizing the PIBK/AKT/mTOR Signaling Pathway

The following diagram, generated using Graphviz, illustrates the simplified PISK/AKT/mTOR
signaling pathway, a common target for anticancer quinoline derivatives.
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Caption: PISBK/AKT/mTOR signaling pathway and inhibition by quinoline derivatives.

Conclusion and Future Directions

While direct experimental data on 8-Methoxy-3-methylquinoline is currently sparse, the
extensive research on its close structural analogs provides a strong rationale for its
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investigation as a potential therapeutic agent. The demonstrated antimicrobial and anticancer
activities of related quinoline derivatives, particularly through the inhibition of the
PI3K/AKT/mTOR pathway, suggest that 8-Methoxy-3-methylquinoline may possess similar
properties.

Future research should focus on the targeted synthesis of 8-Methoxy-3-methylquinoline and
the comprehensive evaluation of its biological activities. In vitro studies against a panel of
cancer cell lines and microbial strains, followed by in vivo efficacy and toxicity studies, are
warranted. Mechanistic studies, including detailed investigation of its effects on key signaling
pathways, will be crucial in elucidating its therapeutic potential and advancing its development
as a novel drug candidate. This technical guide serves as a starting point for these endeavors,
providing the necessary foundational information for researchers to build upon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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